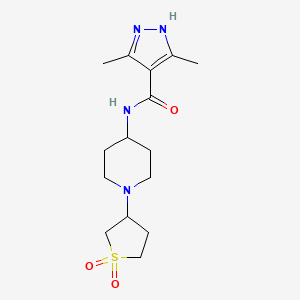

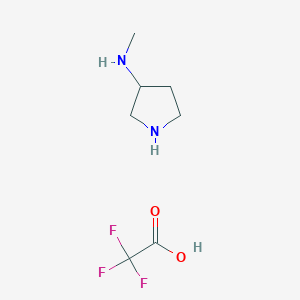

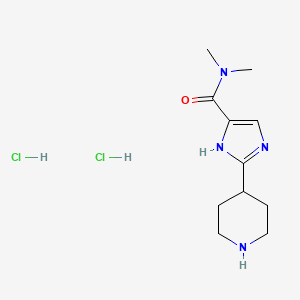

(2-Methoxypyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. Magnesium oxide nanoparticles are one of the catalysts used in the synthesis of bioactive compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .科学的研究の応用

Metabolism and Pharmacokinetics

A study by (Sharma et al., 2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, closely related to the requested compound, in rats, dogs, and humans. This inhibitor, used for type 2 diabetes treatment, was studied for its absorption, circulation, and metabolic pathways, including hydroxylation and amide hydrolysis.

Synthesis and Kinase Inhibition Activity

Boros et al. (2004) conducted a study on the synthesis of 5-methoxy and 5-anilinopyrido derivatives, related to the compound . Their research, detailed in (Boros et al., 2004), focused on tandem Michael addition-cyclization reactions and the compounds' inhibitory activity on epidermal growth factor receptor (EGFR) tyrosine kinase.

TRPV4 Antagonists for Pain Treatment

A novel series of derivatives, including a compound structurally similar to the one , was identified as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds, studied by (Tsuno et al., 2017), showed an analgesic effect in a mechanical hyperalgesia model, suggesting potential applications in pain treatment.

Synthesis of Aminopyrrolidines and Piperidines

Matos et al. (2001) explored reactions to form functionalized aminopyrrolidines and piperidines, related to the compound of interest. Their research, published in (Matos et al., 2001), involved iodoamination and azidomethoxylation processes, contributing to the synthetic methodology in this area.

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of pyridine derivatives for their antimicrobial activity were conducted by (Patel et al., 2011). This study is relevant as it deals with compounds structurally similar to the requested one, focusing on their potential in addressing bacterial and fungal infections.

作用機序

Target of Action

Similar compounds have been known to target protein kinases .

Mode of Action

Related compounds have been shown to inhibit protein kinases, which play a crucial role in intracellular signaling pathways .

Biochemical Pathways

Compounds with similar structures have been known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .

Result of Action

Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-methoxypyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-22-15-13(5-2-7-18-15)16(21)20-9-3-4-12(10-20)23-14-6-8-17-11-19-14/h2,5-8,11-12H,3-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABUWFVXTNFVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

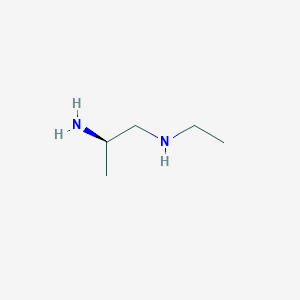

![1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2713667.png)

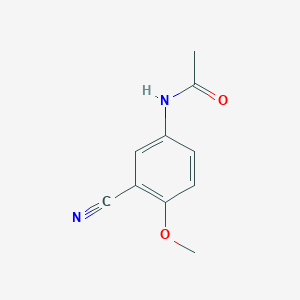

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)

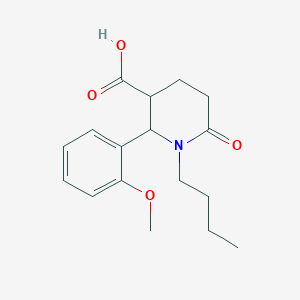

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)